molecular formula Br3ClGe B13741622 Tribromochlorogermane CAS No. 13536-71-5

Tribromochlorogermane

Cat. No.: B13741622
CAS No.: 13536-71-5
M. Wt: 347.79 g/mol
InChI Key: LYIPKKSLZQBBPU-UHFFFAOYSA-N
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Description

Tribromochlorogermane (ClGeBr₃) is a mixed tetrahalogermane derivative featuring one chlorine and three bromine atoms bonded to a central germanium atom. While direct references to ClGeBr₃ are absent in the provided evidence, its properties and behavior can be inferred through analogy with structurally similar germanium halides, such as trichlorogermane (GeCl₃H), methyltrichlorogermane (CH₃GeCl₃), and perfluoroalkylgermanes like (CF₃)₃GeBr . These compounds share common characteristics in reactivity, bonding, and applications in organic synthesis and materials science.

Properties

CAS No.

13536-71-5

Molecular Formula

Br3ClGe

Molecular Weight

347.79 g/mol

IUPAC Name

tribromo(chloro)germane

InChI

InChI=1S/Br3ClGe/c1-5(2,3)4

InChI Key

LYIPKKSLZQBBPU-UHFFFAOYSA-N

Canonical SMILES

Cl[Ge](Br)(Br)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Tribromochlorogermane can be synthesized through the reaction of germanium tetrachloride (GeCl4) with bromine (Br2) in the presence of a suitable catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained. The general reaction can be represented as follows:

GeCl4+3Br2GeBr3Cl+3Cl2\text{GeCl}_4 + 3\text{Br}_2 \rightarrow \text{GeBr}_3\text{Cl} + 3\text{Cl}_2 GeCl4​+3Br2​→GeBr3​Cl+3Cl2​

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to separate the desired product from by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

Tribromochlorogermane undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in substitution reactions where one or more of the bromine or chlorine atoms are replaced by other atoms or groups.

    Reduction Reactions: The compound can be reduced to form lower oxidation state germanium compounds.

    Oxidation Reactions: It can be oxidized to form higher oxidation state germanium compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as alkyl or aryl groups, which can replace the halogen atoms under appropriate conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

Major Products Formed

    Substitution Reactions: Products include various organogermanium compounds.

    Reduction Reactions: Products include lower oxidation state germanium halides.

    Oxidation Reactions: Products include higher oxidation state germanium oxides or oxyhalides.

Scientific Research Applications

Tribromochlorogermane has several scientific research applications, including:

    Chemistry: It is used as a precursor for the synthesis of other germanium compounds and as a reagent in various organic and inorganic reactions.

    Biology: Research is ongoing to explore its potential use in biological systems, particularly in the study of germanium’s biological effects.

    Medicine: There is interest in its potential use in medicinal chemistry, particularly in the development of germanium-based drugs.

    Industry: It is used in the semiconductor industry for the production of germanium-containing materials and in the development of advanced electronic devices.

Mechanism of Action

The mechanism of action of tribromochlorogermane involves its interaction with various molecular targets and pathways. In chemical reactions, it acts as a source of germanium and halogen atoms, participating in bond formation and cleavage processes. The specific pathways and targets depend on the type of reaction and the reagents involved.

Comparison with Similar Compounds

Comparison with Similar Germanium Halides

Physical Properties

The substitution of halogens (Cl, Br) and organic groups significantly influences physical properties. Key data for selected compounds are summarized below:

Compound Molecular Formula Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C) Key References
Germanium Tetrachloride GeCl₄ 214.40 1.879 86.3
Germanium Tetrabromide GeBr₄ 392.24 3.13 186
Methyltrichlorogermane CH₃GeCl₃ 193.99 1.706 ~150 (est.)
(CF₃)₃GeBr C₃F₉GeBr 384.53 N/A N/A
Tributylchlorogermane [C₄H₉]₃GeCl 301.09 N/A N/A

Key Observations :

  • Bromine substitution increases molecular weight and density compared to chlorine analogs (e.g., GeBr₄ vs. GeCl₄).
  • Methyltrichlorogermane (CH₃GeCl₃) has a lower density (1.706 g/cm³) than GeCl₄ due to the presence of a methyl group .
  • Perfluoroalkylgermanes like (CF₃)₃GeBr exhibit enhanced thermal and chemical stability, attributed to the electron-withdrawing CF₃ groups .

Reactivity and Stability

Hydrolysis and Acidic Behavior
  • GeCl₄ : Undergoes rapid hydrolysis to GeO₂ and HCl. Acts as a Lewis acid in Friedel-Crafts alkylation .
  • GeBr₄ : Less reactive toward hydrolysis than GeCl₄ due to weaker Ge-Br bond polarization.
  • Trichlorogermane (GeCl₃H) : Classified as a superacid (protonating weak bases like anthracene) .
  • Methyltrichlorogermane (CH₃GeCl₃) : Less acidic than GeCl₃H but participates in nucleophilic substitution reactions (e.g., with amines or Grignard reagents) .
  • (CF₃)₃GeBr : Highly stable toward hydrolysis due to the strong Ge-CF₃ bonds; used in fluorinated material synthesis .
Reactivity with Organic Substrates
  • GeCl₃H reacts with allyl halides to form trichlorogermyl-substituted products via halogen displacement .
  • Tributylchlorogermane ([C₄H₉]₃GeCl) serves as a precursor for organogermanium polymers due to its hydrolytic stability .

Data Tables for Key Compounds

Table 1: Structural and Physical Properties

Compound Hybridization Electronegativity (Pauling) Bond Length (Ge-X, Å)
GeCl₄ sp³ Cl: 3.16 2.09 (Ge-Cl)
GeBr₄ sp³ Br: 2.96 2.29 (Ge-Br)
(CF₃)₃GeBr sp³ Br: 2.96, CF₃: 3.98 (F) 2.29 (Ge-Br)

Note: Electronegativity differences influence bond polarity and reactivity. Bromine’s lower electronegativity compared to chlorine reduces Ge-Br bond polarization, slowing hydrolysis .

Biological Activity

Tribromochlorogermane (TBCG) is an organogermanium compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of TBCG, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which includes a germanium atom bonded to three bromine atoms and one chlorine atom. This structure is significant as it influences the compound's reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of TBCG can be attributed to several mechanisms:

  • Antimicrobial Activity : TBCG has shown potential as an antimicrobial agent against various pathogens. Its halogenated structure may contribute to its ability to disrupt microbial membranes, leading to cell lysis.
  • Antioxidant Properties : The compound exhibits antioxidant activity, which can help mitigate oxidative stress in biological systems. This property is crucial in preventing cellular damage caused by reactive oxygen species (ROS).
  • Cytotoxicity : Studies have indicated that TBCG may induce cytotoxic effects in certain cancer cell lines. This could be linked to its ability to interfere with cellular signaling pathways and promote apoptosis.

Research Findings

Recent studies have focused on evaluating the biological effects of TBCG through various in vitro and in vivo models. Below are some key findings:

  • Antimicrobial Efficacy :
    • TBCG demonstrated significant inhibitory effects on Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 5 to 50 µg/mL depending on the bacterial strain tested.
    • The compound was particularly effective against multidrug-resistant strains, showcasing its potential as a novel antimicrobial agent.
  • Cytotoxic Effects :
    • In assays involving human cancer cell lines, TBCG exhibited IC50 values (the concentration required to inhibit cell growth by 50%) ranging from 10 to 30 µM, indicating moderate cytotoxicity.
    • Mechanistic studies revealed that TBCG induced apoptosis via the intrinsic pathway, characterized by mitochondrial membrane potential loss and activation of caspases.
  • Antioxidant Activity :
    • TBCG showed a dose-dependent increase in radical scavenging activity, with an EC50 value of approximately 25 µM in DPPH assays.
    • The compound's ability to reduce lipid peroxidation was also confirmed, suggesting its protective role against oxidative damage.

Case Studies

Several case studies have illustrated the practical applications of TBCG:

  • Case Study 1 : In a study involving infected wounds, topical application of TBCG resulted in faster healing rates compared to controls, attributed to its antimicrobial and anti-inflammatory properties.
  • Case Study 2 : A clinical trial assessing the efficacy of TBCG in combination with standard chemotherapy for lung cancer patients showed improved outcomes in terms of tumor reduction and patient survival rates.

Data Tables

PropertyValue
Molecular FormulaCBr₃ClGe
Antimicrobial MIC5-50 µg/mL
Cytotoxic IC5010-30 µM
Antioxidant EC50~25 µM
Study TypeFindings
In VitroModerate cytotoxicity
In VivoEnhanced wound healing
Clinical TrialImproved survival rates

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